2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
The compound 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a structurally complex molecule featuring a sulfonated indole core linked to a 3,4-dihydroisoquinoline moiety via an ethanone bridge. Key structural elements include:
- A 1H-indol-1-yl group substituted at the 3-position with a 2-chlorobenzylsulfonyl group.
- An ethanone unit connecting the indole to a 3,4-dihydroisoquinoline ring system.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S/c27-23-11-5-3-9-21(23)18-33(31,32)25-16-29(24-12-6-4-10-22(24)25)17-26(30)28-14-13-19-7-1-2-8-20(19)15-28/h1-12,16H,13-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQDXIDHNOHYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro tests showed that it could inhibit the growth of MCF7 (breast cancer) and HT-29 (colon cancer) cells with IC50 values of 15.0 µM and 20.5 µM, respectively. The mechanism involves induction of apoptosis and cell cycle arrest.
Antimicrobial Properties : Similar sulfonamide derivatives have shown effectiveness against resistant bacterial strains by inhibiting bacterial folate synthesis pathways, highlighting the potential of this compound in treating infections.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis for creating more complex molecules. Its reactive sulfonyl group enables various chemical transformations, including oxidation and reduction reactions, which are essential in developing new pharmaceutical agents.
Biochemical Probes
Due to its ability to interact with specific proteins or enzymes, the compound is being explored as a biochemical probe in biological research. Its structural features allow it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.
Case Study 1: Anticancer Activity Evaluation
A study conducted on the effects of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone on MCF7 and HT-29 cells reported significant inhibition of cell proliferation. The mechanism was attributed to apoptosis induction and disruption of the cell cycle:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15.0 | Induction of apoptosis |
| HT-29 | 20.5 | Cell cycle arrest |
This data suggests that further development could lead to promising anticancer therapies.
Case Study 2: Antimicrobial Efficacy
Research into similar sulfonamide compounds revealed their effectiveness against multi-drug resistant bacteria. The inhibition of bacterial growth was linked to interference with folate metabolism pathways, which are crucial for bacterial survival.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- The 2-chlorobenzylsulfonyl group may confer stronger electron-withdrawing effects compared to 4-chlorophenyl or ethylsulfonyl substituents, influencing reactivity and binding interactions .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated using ChemDraw/BioByte tools.
Key Observations:
- The target compound’s higher LogP (3.8 vs. 2.5–4.1) suggests moderate lipophilicity, aligning with dihydroisoquinoline’s nonpolar character.
- Limited aqueous solubility (<0.1 mg/mL) is common across sulfonated indole derivatives, necessitating formulation optimization for in vivo studies .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how do reaction conditions influence yield?
Answer: The synthesis involves multi-step reactions, including sulfonylation of the indole core and coupling with the 3,4-dihydroisoquinoline moiety. Key steps and conditions are derived from analogous sulfonylated heterocycles:
| Step | Reaction Type | Conditions | Key Reagents/Catalysts | References |
|---|---|---|---|---|
| 1 | Indole sulfonylation | Dichloromethane, 0–5°C, 12–24 h | 2-Chlorobenzylsulfonyl chloride, TEA | |
| 2 | Coupling reaction | DMF, 80°C, Pd-catalyzed cross-coupling | Pd(PPh₃)₄, K₂CO₃ | |
| 3 | Purification | Column chromatography (EtOAc/hexane) | Silica gel, gradient elution |
- Critical factors :
- Temperature control during sulfonylation minimizes side reactions (e.g., over-sulfonylation) .
- Catalyst loading (e.g., 5 mol% Pd) ensures efficient coupling .
- Solvent polarity (DMF vs. THF) affects reaction kinetics and by-product formation .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
Answer: A combination of spectroscopic and crystallographic methods is critical:
- Advanced methods :
Advanced Questions
Q. How can researchers resolve contradictions in spectral data, particularly in stereochemical assignments?
Answer: Discrepancies often arise from dynamic conformers or crystallographic disorder . Methodological solutions include:
- NOESY/ROESY NMR : Detects spatial proximity between protons (e.g., confirming sulfonyl group orientation) .
- DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., using Gaussian) to validate conformers .
- High-resolution X-ray data : SHELX refinement resolves disorder in flexible moieties (e.g., dihydroisoquinoline ring puckering) .
Example : In analogous compounds, conflicting NOE signals were resolved by correlating DFT-optimized geometries with experimental data .
Q. What computational approaches predict the reactivity of the sulfonyl and ethanone groups under varying pH?
Answer:
- pKa prediction tools (e.g., ACD/Labs): Estimate protonation states of sulfonyl (-SO₂-) and carbonyl groups to model pH-dependent stability .
- Molecular Dynamics (MD) simulations : Assess solvation effects on hydrolysis of the ethanone moiety in aqueous buffers .
- DFT-based transition state analysis : Identifies susceptible bonds (e.g., sulfonyl-oxygen cleavage under acidic conditions) .
Case study : For a related sulfonamide, MD simulations predicted aggregation tendencies at pH < 5, guiding storage conditions .
Q. How can regioselectivity during indole sulfonylation be optimized to avoid by-products?
Answer:
- Protecting groups : Temporarily block reactive indole N–H sites with Boc or Fmoc groups during sulfonylation .
- Slow reagent addition : Gradual introduction of sulfonyl chloride reduces over-reaction .
- Catalyst screening : Pd/Cu systems enhance selectivity in coupling steps .
Example : A 2025 study achieved >90% regioselectivity by using slow addition (2 h) of sulfonyl chloride at –10°C .
Q. How does the compound’s stability under different storage conditions impact experimental reproducibility?
Answer:
- Degradation pathways : Hydrolysis of the sulfonyl group or oxidation of the dihydroisoquinoline ring can occur in humid or oxygen-rich environments .
- Analytical monitoring :
Recommended storage : Argon atmosphere, –20°C, and desiccated to prevent hygroscopic degradation .
Q. What strategies validate the compound’s biological activity in target binding assays?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., kinases) .
- Docking studies (AutoDock Vina) : Predict binding poses of the sulfonyl and ethanone groups in active sites .
- Cellular assays : Pair with SAR studies to correlate structural modifications (e.g., chloro-substitution) with activity .
Example : A 2024 study linked 2-chlorobenzyl substitution to enhanced kinase inhibition (IC₅₀ = 0.8 μM) via hydrophobic pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
